molecular formula C13H26O3Si B12687342 (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane CAS No. 70544-83-1

(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane

Katalognummer: B12687342
CAS-Nummer: 70544-83-1
Molekulargewicht: 258.43 g/mol
InChI-Schlüssel: KKCTXEWVHZKJGD-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane is a chemical compound known for its unique structure and properties. It contains a total of 42 bonds, including 16 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, and 2 double bonds . This compound is often used in various industrial and scientific applications due to its versatile chemical nature.

Analyse Chemischer Reaktionen

(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silane compounds .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, it can be utilized in the development of pharmaceuticals and as a reagent in biochemical assays. Industrially, (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates .

Wirkmechanismus

The mechanism of action of (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable bonds with other molecules, thereby altering their chemical and physical properties. This interaction can lead to changes in molecular structure and function, which are essential for its various applications .

Vergleich Mit ähnlichen Verbindungen

(E)-((3,7-Dimethyl-2,6-octadienyl)oxy)dimethoxymethylsilane can be compared with other similar compounds such as (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)trimethoxysilane and (E)-((3,7-Dimethyl-2,6-octadienyl)oxy)triethoxysilane. These compounds share similar structural features but differ in the number and type of alkoxy groups attached to the silicon atom. The unique combination of dimethoxymethyl groups in this compound provides distinct chemical properties that make it suitable for specific applications .

Eigenschaften

CAS-Nummer

70544-83-1

Molekularformel

C13H26O3Si

Molekulargewicht

258.43 g/mol

IUPAC-Name

[(2E)-3,7-dimethylocta-2,6-dienoxy]-dimethoxy-methylsilane

InChI

InChI=1S/C13H26O3Si/c1-12(2)8-7-9-13(3)10-11-16-17(6,14-4)15-5/h8,10H,7,9,11H2,1-6H3/b13-10+

InChI-Schlüssel

KKCTXEWVHZKJGD-JLHYYAGUSA-N

Isomerische SMILES

CC(=CCC/C(=C/CO[Si](C)(OC)OC)/C)C

Kanonische SMILES

CC(=CCCC(=CCO[Si](C)(OC)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.